Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H27N3O4S and its molecular weight is 453.56. The purity is usually 95%.
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Biological Activity
Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H24N2O3S
Molecular Weight: 360.47 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the cyclopentyl group and the p-tolyl moiety enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticancer Activity
Recent studies have investigated the anticancer potential of compound 1. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.2 | Apoptosis via caspase activation |
A549 | 12.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
Compound 1 also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant efficacy:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In animal models, compound 1 has shown promise as an anti-inflammatory agent. Administration in a carrageenan-induced paw edema model resulted in a significant reduction in inflammation compared to control groups. This effect may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Case Study on Cancer Cell Lines:
A study published in the Journal of Medicinal Chemistry evaluated the effects of compound 1 on MCF-7 cells. The results indicated that treatment with compound 1 led to a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy. -
Antimicrobial Efficacy Study:
Research conducted by Smith et al. (2023) assessed the antimicrobial activity of compound 1 against various pathogens. The study concluded that compound 1 possesses a broad spectrum of activity, particularly against resistant strains of bacteria.
The mechanisms underlying the biological activities of compound 1 are multifaceted:
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Modulation: It affects key regulators such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Inflammatory Pathway Inhibition: By modulating signaling pathways such as NF-kB, compound 1 reduces the expression of inflammatory mediators.
Properties
IUPAC Name |
ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-3-31-24(30)21-18-14-32-22(25-19(28)13-10-16-6-4-5-7-16)20(18)23(29)27(26-21)17-11-8-15(2)9-12-17/h8-9,11-12,14,16H,3-7,10,13H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQPXSCVGAINGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3CCCC3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.